
6-O-Methyl Guanosine
Vue d'ensemble
Description
La 6-O-Méthyl Guanosine est un nucléoside modifié dérivé de la guanine, où un groupe méthyle est attaché à l'atome d'oxygène en position six. Ce composé est connu pour son rôle dans divers processus biologiques et a été étudié de manière approfondie pour ses propriétés mutagènes et cancérigènes .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La 6-O-Méthyl Guanosine peut être synthétisée par méthylation de la guanosine. Une méthode courante implique l'utilisation d'iodure de méthyle en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium. La réaction se produit généralement dans un solvant aprotique comme le diméthylsulfoxyde (DMSO) ou la diméthylformamide (DMF) à des températures élevées .
Méthodes de Production Industrielle
La production industrielle de 6-O-Méthyl Guanosine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour assurer un rendement élevé et une pureté élevée. Le composé est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de Réactions
La 6-O-Méthyl Guanosine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de dérivés oxo.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe méthyle par d'autres groupes fonctionnels.
Réactifs et Conditions Communs
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les thiols ou les amines peuvent être utilisés en conditions basiques.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que la substitution peut produire divers dérivés substitués de la guanosine .
4. Applications de la Recherche Scientifique
La 6-O-Méthyl Guanosine a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier les modifications des nucléosides et leurs effets sur la structure et la fonction des acides nucléiques.
Biologie : Le composé est étudié pour son rôle dans les mécanismes de réparation de l'ADN et ses propriétés mutagènes.
Médecine : La recherche se concentre sur son potentiel en tant que biomarqueur pour certains cancers et son rôle dans la résistance à la chimiothérapie.
Industrie : Elle est utilisée dans la conception de médicaments et la validation de cibles, en particulier dans le développement d'inhibiteurs pour les GTPases et les enzymes résistantes aux modulateurs
5. Mécanisme d'Action
La 6-O-Méthyl Guanosine exerce ses effets principalement par son incorporation dans l'ADN et l'ARN. Dans l'ADN, elle s'apparie à la thymine au lieu de la cytosine, conduisant à des transitions G:C en A:T pendant la réplication. Cette mésappariement peut entraîner des mutations et contribuer à la carcinogénèse. Le composé interagit également avec diverses enzymes de réparation de l'ADN, telles que l'O-6-méthylguanine-ADN méthyltransférase, qui élimine le groupe méthyle pour restaurer l'appariement de bases normal .
Applications De Recherche Scientifique
Role in DNA Damage and Repair
6-O-Methyl Guanosine is primarily known for its involvement in the formation of DNA lesions that can lead to mutagenesis and carcinogenesis. The compound is produced when DNA is exposed to methylating agents, which can occur due to environmental factors or as a result of certain chemotherapeutic drugs.
Cancer Research Applications
The implications of this compound in cancer research are profound, particularly concerning its role in tumorigenesis and treatment resistance.
Biomarker for Cancer
- MGMT Expression : O6-methylguanine-DNA methyltransferase (MGMT) is a critical enzyme that repairs 6-O-MeG lesions. High levels of MGMT expression have been associated with resistance to alkylating agents used in chemotherapy, such as temozolomide .
- Clinical Relevance : The expression levels of MGMT serve as a biomarker for predicting patient responses to chemotherapy, particularly in glioblastoma and other cancers .
Therapeutic Targeting
- Inhibition Strategies : Compounds like O6-benzylguanine (O6-BG) and PaTrin-2 have been developed to inhibit MGMT activity, thereby sensitizing cancer cells to alkylating agents . These inhibitors are under investigation for their potential to improve therapeutic outcomes by overcoming drug resistance.
Molecular Epidemiology Studies
Recent advancements have allowed for the development of sensitive assays for detecting this compound in human DNA, facilitating large-scale epidemiological studies. The association between dietary or environmental exposures and the presence of 6-O-MeG can provide insights into the mechanisms of carcinogenesis .
ELISA-type Assays
A new ELISA-type assay has been validated for measuring O6-meG levels, enabling systematic population-based studies that could elucidate the role of this compound in human exposure to nitrosamines and other carcinogens .
Case Studies and Research Findings
Several studies have documented the effects of this compound on cellular processes:
Mécanisme D'action
6-O-Methyl Guanosine exerts its effects primarily through its incorporation into DNA and RNA. In DNA, it pairs with thymine instead of cytosine, leading to G:C to A:T transitions during replication. This mispairing can result in mutations and contribute to carcinogenesis. The compound also interacts with various DNA repair enzymes, such as O-6-methylguanine-DNA methyltransferase, which removes the methyl group to restore normal base pairing .
Comparaison Avec Des Composés Similaires
Composés Similaires
7-Méthyl Guanosine : Un autre dérivé méthylé de la guanosine, mais avec le groupe méthyle en position sept.
2'-O-Méthyl Guanosine : La méthylation se produit au niveau du groupe 2'-hydroxyle de la partie ribose.
6-Méthoxy Guanine : Similaire à la 6-O-Méthyl Guanosine, mais avec un groupe méthoxy au lieu d'un groupe méthyle
Unicité
La 6-O-Méthyl Guanosine est unique en raison de sa méthylation spécifique à l'atome d'oxygène de la position six, ce qui modifie considérablement ses propriétés d'appariement de bases et ses effets biologiques. Cette modification spécifique en fait un outil précieux pour étudier la mutagenèse, la réparation de l'ADN et le développement d'agents thérapeutiques .
Activité Biologique
6-O-Methyl Guanosine (6-O-MeG) is a methylated derivative of guanine, which plays a significant role in DNA mutagenesis and repair mechanisms. This article explores its biological activity, focusing on its formation, mutagenicity, repair processes, and implications in cancer therapy.
Formation of this compound
6-O-MeG is formed primarily through the alkylation of guanine's oxygen atom by various alkylating agents, notably N-nitroso compounds (NOCs). These compounds can arise from dietary sources such as processed meats and tobacco smoke. The formation of 6-O-MeG is particularly relevant in the context of chronic inflammatory conditions, where increased levels of endogenous nitric oxide can enhance NOC production in the gastrointestinal tract .
Mutagenicity and Carcinogenicity
The mutagenic potential of 6-O-MeG is well-documented. It has been established that this compound induces mutations by mispairing during DNA replication, specifically causing transitions from guanine-cytosine (G:C) pairs to adenine-thymine (A:T) pairs. Research indicates that approximately one mutation occurs for every eight unrepaired 6-O-MeG lesions in DNA .
Key Findings on Mutagenicity:
- Misincorporation Rates : About one-third of the time, 6-O-MeG mispairs during replication, leading to the incorporation of thymidine monophosphate (dTMP) instead of cytidine monophosphate (dCMP) .
- Cellular Effects : Unrepaired 6-O-MeG can result in cell cycle arrest, sister chromatid exchanges, or apoptosis due to interactions with the DNA mismatch repair pathway .
Repair Mechanisms
The primary repair mechanism for 6-O-MeG is facilitated by O-6-methylguanine-DNA methyltransferase (MGMT). This enzyme removes the toxic O-alkylguanine adducts from DNA. The expression levels of MGMT are crucial as they correlate with resistance to alkylating agents used in cancer therapies, such as temozolomide .
MGMT and Cancer Therapy:
- Clinical Implications : MGMT promoter methylation status serves as a predictive marker for treatment response in glioblastoma patients undergoing alkylator-based therapies. High MGMT activity is associated with poor outcomes due to its role in repairing drug-induced DNA damage .
- Mechanism of Action : MGMT binds to the damaged base and transfers the methyl group to a cysteine residue within its active site, effectively restoring guanine while rendering itself inactive—a process known as a "suicide" mechanism .
Case Studies and Research Findings
Several studies have highlighted the biological activity and implications of 6-O-MeG:
- Study on Transcriptional Mutagenicity :
- Animal Models :
- Comparative Studies :
Summary Table: Biological Activity of this compound
Aspect | Description |
---|---|
Formation | Alkylation by N-nitroso compounds; dietary sources like processed meats. |
Mutagenicity | Induces G:C to A:T transitions; ~1 mutation per 8 unrepaired lesions. |
Repair Mechanism | Primarily via MGMT; correlates with resistance to chemotherapy. |
Clinical Implications | MGMT status predicts response to glioblastoma therapies. |
Cellular Effects | Can cause cell cycle arrest, apoptosis, and chromosomal instability. |
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying 6-O-Methyl Guanosine in cellular viability assays?
- Methodological Answer : Use 96-well plates seeded with target cells (e.g., NT2.5 breast tumor cells at 10⁴ cells/well) and treat with a concentration gradient of 6-O-Methyl Guanosine (0–10 µM) in RPMI + 0.5% FBS. Measure viability at 24–72 h using CellTiter 96 Aqueous One Solution (Promega), with absorbance read at 490 nm. Normalize DMSO concentrations and include cell-free blanks for background correction . For signaling pathway analysis, combine with Western blotting using SDS-PAGE (4–15% gradient gels) and antibodies targeting HER-2, ERK, or STAT3 .
Q. How does 6-O-Methyl Guanosine interact with nucleotide-binding proteins in experimental models?
- Methodological Answer : Assess binding kinetics using radiolabeled analogs (e.g., [³H]-guanosine) in rat brain membrane preparations. Perform saturation isotherm studies with concentrations up to 200 nM and analyze via non-linear regression to determine dissociation constants (KD) and maximal binding (Bmax). Competitive displacement assays with GTP, GDP, or adenosine analogs (e.g., 6-thio-guanine) can identify specificity .
Q. What molecular techniques are suitable for detecting 6-O-Methyl Guanosine in low-abundance biological samples?
- Methodological Answer : Use droplet digital PCR (ddPCR) for high sensitivity (detection limit: ~0.01 parasites/µL in concentrated erythrocytes). Validate with rtPCR or LAMP for cross-platform consistency. For serum/plasma samples, optimize DNA extraction protocols to account for lower nucleic acid yields .
Advanced Research Questions
Q. How do resistance mutations (e.g., S282T in HCV NS5b) affect 6-O-Methyl Guanosine’s antiviral efficacy?
- Methodological Answer : Generate mutant replicons (e.g., S282T) via site-directed mutagenesis and test in vitro using HCV genotype 1b replicon assays. Compare EC50 values (wild-type vs. mutant) over 72 h. Quantify intracellular 2′-C-MeGTP levels via LC-MS to correlate triphosphate concentrations with inhibition thresholds (e.g., 2.43 pmol/10⁶ cells for 90% inhibition). Synergy studies with ribavirin can be performed using combination indices (e.g., Chou-Talalay method) .
Q. What strategies address synthetic challenges in developing phosphoramidate prodrugs of 6-O-Methyl Guanosine?
- Methodological Answer : Optimize protective group chemistry (e.g., tert-butyldimethylsilyl for ribose hydroxyls) to prevent undesired methylation at O6. Validate purity via HPLC-UV (λ = 260 nm) and characterize prodrug stability in simulated gastric fluid. Use density functional theory (DFT) to model hydrogen-bonding interactions between O6-methyl and enzymatic active sites .
Q. How can researchers resolve contradictions in 6-O-Methyl Guanosine’s apoptotic effects across cell types?
- Methodological Answer : Conduct comparative studies using TUNEL assays and two-photon microscopy to quantify apoptosis in situ (e.g., cardiomyocytes vs. tumor cells). Control for serum deprivation (e.g., RPMI + 0.5% FBS) and mitochondrial priming. Validate findings with flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .
Q. What pharmacokinetic parameters ensure sustained 6-O-Methyl Guanosine triphosphate (2′-C-MeGTP) levels in vivo?
- Methodological Answer : Administer single oral doses of prodrugs (e.g., INX-08189) to cynomolgus monkeys and collect liver biopsies for LC-MS quantification of 2′-C-MeGTP. Model hepatic exposure using non-compartmental analysis (NCA) and correlate with plasma nucleoside metabolite levels. Aim for liver concentrations exceeding the EC90 (e.g., 344 nM for HCV inhibition) .
Q. Notes
Propriétés
IUPAC Name |
2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOXBSCIXZEQEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34793-34-5, 7803-88-5, 121032-29-9 | |
Record name | NSC132361 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC66381 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.